5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide
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Description
5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of TFMP derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide involves the introduction of a sulfonamide group onto a pyridine ring that already contains a fluorine and trifluoromethyl group. This can be achieved through a series of reactions starting with commercially available starting materials.", "Starting Materials": [ "3-fluoropyridine", "trifluoromethylsulfonamide", "sodium hydride", "dimethylformamide", "chlorosulfonic acid", "sodium hydroxide", "water", "ethyl acetate", "magnesium sulfate", "activated carbon" ], "Reaction": [ "Step 1: 3-fluoropyridine is reacted with sodium hydride in dimethylformamide to form the corresponding pyridine anion.", "Step 2: Trifluoromethylsulfonamide is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the sulfonamide group to be introduced onto the pyridine ring.", "Step 3: The reaction mixture is then quenched with water and extracted with ethyl acetate.", "Step 4: The organic layer is washed with water, dried over magnesium sulfate, and filtered.", "Step 5: The solvent is removed under reduced pressure to yield the crude product.", "Step 6: The crude product is dissolved in chlorosulfonic acid and stirred at room temperature for several hours to form the corresponding sulfonyl chloride.", "Step 7: The reaction mixture is then quenched with sodium hydroxide and extracted with ethyl acetate.", "Step 8: The organic layer is washed with water, dried over magnesium sulfate, and filtered.", "Step 9: The solvent is removed under reduced pressure to yield the crude product.", "Step 10: The crude product is purified by column chromatography using activated carbon as the stationary phase to yield the final product, 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide." ] } | |
CAS No. |
2639431-65-3 |
Molecular Formula |
C6H4F4N2O2S |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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